1,2,3,4-Tetrahydroquinaldine

Description

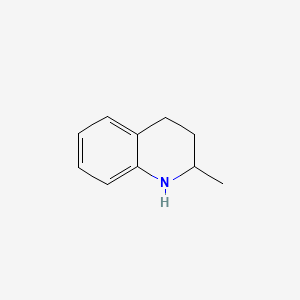

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZICUKPOZUKZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397311 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-19-4, 25448-05-9, 74497-74-8 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1,2,3,4-Tetrahydro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyltetrahydroquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV42AW48X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinaldine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and applications of 1,2,3,4-tetrahydroquinaldine (also known as 2-methyl-1,2,3,4-tetrahydroquinoline). This heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its scientific attributes and practical utility.

Introduction: The Significance of a Chiral Scaffold

This compound is a saturated derivative of quinaldine, belonging to the broader class of tetrahydroquinolines. Its structure features a benzene ring fused to a six-membered nitrogen-containing ring, with a methyl group at the 2-position. This substitution introduces a chiral center, making the molecule exist as a pair of enantiomers ((R) and (S)). This chirality is of significant interest in medicinal chemistry, as the biological activity of stereoisomers can differ substantially. The tetrahydroquinoline core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and its derivatives have shown promise in various therapeutic areas.[1]

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a bicyclic system where a piperidine ring is fused to a benzene ring. The presence of the methyl group at the C2 position results in a stereocenter, leading to the existence of (R)- and (S)-enantiomers.

Structural Details:

-

Molecular Formula: C₁₀H₁₃N[1]

-

Molar Mass: 147.221 g/mol [1]

-

IUPAC Name: 2-methyl-1,2,3,4-tetrahydroquinoline[2]

-

Common Synonyms: Tetrahydroquinaldine, 1,2,3,4-Tetrahydro-2-methylquinoline[2]

The stereochemistry of this compound plays a crucial role in its interaction with biological targets. The spatial arrangement of the methyl group can significantly influence binding affinity and efficacy. Therefore, stereoselective synthesis or chiral resolution is often a critical consideration in the development of pharmaceuticals based on this scaffold.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow oil | [1] |

| Boiling Point | 125 °C at 17 Torr | [1] |

| Molecular Weight | 147.22 g/mol | [2] |

Spectroscopic Signatures

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. Below are the key spectral data.

The electron ionization mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound. Key fragmentation patterns can also be observed, aiding in structural elucidation.

¹H NMR (Predicted):

-

Aromatic Protons (C₆H₄): Multiplets in the range of δ 6.5-7.2 ppm.

-

NH Proton: A broad singlet, typically in the range of δ 3.5-4.5 ppm, which is exchangeable with D₂O.

-

CH at C2: A multiplet, coupled to the C3 protons and the methyl protons.

-

CH₂ at C3 and C4: Multiplets, showing complex splitting due to coupling with adjacent protons.

-

CH₃ at C2: A doublet, coupled to the proton at C2.

¹³C NMR (Predicted):

-

Aromatic Carbons: Peaks in the range of δ 110-150 ppm.

-

C2: A peak in the aliphatic region, shifted downfield due to the nitrogen atom.

-

C3 and C4: Peaks in the aliphatic region.

-

CH₃: A peak in the upfield aliphatic region.

Synthesis and Purification: A Validated Protocol

The most common and established method for the synthesis of this compound is the reduction of 2-methylquinoline (quinaldine). A classic and effective method for this transformation is the Bouveault-Blanc reduction, which utilizes sodium metal in an alcohol solvent.

Experimental Protocol: Bouveault-Blanc Reduction of Quinaldine

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

2-Methylquinoline (Quinaldine)

-

Ethanol, absolute

-

Sodium metal

-

Toluene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 10 g (0.070 mol) of 2-methylquinoline in 250 ml of absolute ethanol.

-

Heat the solution to reflux.

-

Once refluxing, cautiously add 22.9 g (1.0 mol) of sodium metal in small portions over a period of 1 hour. Caution: The reaction is highly exothermic and produces hydrogen gas. Ensure adequate ventilation and take appropriate safety precautions when handling sodium metal.

-

After the addition of sodium is complete, continue to reflux the reaction mixture for an additional 3.5 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into 500 ml of deionized water.

-

Extract the aqueous mixture with toluene (3 x 500 ml).

-

Combine the organic layers and dry over anhydrous potassium carbonate (K₂CO₃).

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure to yield the crude product as an oil. The expected yield is approximately 9.2 g.[3]

Purification: The crude product can be further purified by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Synthesis Workflow Diagram

References

Foreword: The Strategic Importance of 1,2,3,4-Tetrahydroquinaldine

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinaldine from Quinaldine

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including antipsychotics, antimalarials, and analgesics, as well as agrochemicals and specialty dyes.[1] this compound, or 2-methyl-1,2,3,4-tetrahydroquinoline, serves as a crucial chiral building block for more complex molecules. The primary and most direct route to this valuable intermediate is through the selective reduction of its aromatic precursor, quinaldine (2-methylquinoline).[2]

This guide provides a comprehensive overview of the predominant synthetic methodologies for the transformation of quinaldine to this compound. We will delve into the mechanistic underpinnings of various reduction techniques, compare the efficacy of different catalytic systems, and provide actionable experimental protocols for researchers and process chemists.

Core Challenge: Selective Hydrogenation of the N-Heterocycle

The synthesis of this compound (py-THQ) from quinaldine involves the selective hydrogenation of the pyridine ring while leaving the benzene ring intact. The central challenge lies in controlling this selectivity, as over-reduction can lead to the formation of 5,6,7,8-tetrahydroquinaldine (bz-THQ) or, more commonly, decahydroquinaldine (DHQ), where both rings are saturated.[3][4] The choice of catalyst, solvent, and reaction conditions is paramount to steering the reaction toward the desired product.

The reaction pathway generally proceeds through the initial reduction of the N-containing heterocyclic ring, which is typically more susceptible to hydrogenation than the carbocyclic benzene ring.[3]

Caption: Simplified reaction pathway for quinaldine hydrogenation.

Synthetic Methodologies: A Comparative Analysis

The reduction of quinaldine can be accomplished through several distinct methods, each with its own set of advantages and limitations. The selection of a specific methodology is often dictated by factors such as available equipment (e.g., high-pressure reactors), desired scale, cost, and enantioselectivity requirements.

Catalytic Hydrogenation with H₂ Gas

Direct hydrogenation using molecular hydrogen (H₂) is the most traditional and widely employed industrial method. This approach can be broadly categorized into heterogeneous and homogeneous catalysis.

A. Heterogeneous Catalysis: The Workhorse Approach

In heterogeneous catalysis, a solid-phase catalyst is used in a liquid or gas-phase reaction mixture. The primary advantage is the ease of catalyst separation from the product mixture via simple filtration, which facilitates reuse and minimizes product contamination.

-

Noble Metal Catalysts (Pd, Pt, Ru, Ir):

-

Palladium (Pd): Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. It often requires moderate hydrogen pressures and temperatures to achieve good conversion and selectivity.[5]

-

Platinum (Pt): Platinum-based catalysts, such as platinum oxide (PtO₂), are also highly active. Interestingly, the reaction medium can dramatically alter selectivity. While hydrogenation in neutral or basic conditions favors pyridine ring reduction, conducting the reaction in strong acids (e.g., HCl, TFA) can preferentially hydrogenate the benzene ring.[4]

-

Ruthenium (Ru): Ruthenium catalysts, often supported on materials like silica or in colloidal form, demonstrate high selectivity for the N-heterocyclic ring.[4] Chiral ruthenium complexes have been developed for asymmetric hydrogenation, yielding enantiomerically enriched products.[6]

-

Iridium (Ir): Supported iridium nanoparticles have shown excellent conversion and selectivity for 1,2,3,4-tetrahydroquinoline formation.[7]

-

-

Non-Noble Metal Catalysts (Ni, Fe, Co):

-

Nickel (Ni): Raney Nickel is a cost-effective alternative to precious metals, though it may require higher temperatures and pressures.[8] Nickel phosphide (Ni₂P) has also been studied, demonstrating the influence of catalyst composition on reaction pathways.[8]

-

Iron (Fe): N-doped carbon-modified iron catalysts have been developed as robust and selective options for the hydrogenation of N-heteroarenes, offering a more sustainable choice.[9]

-

B. Homogeneous Catalysis: Precision and Mild Conditions

Homogeneous catalysts are soluble in the reaction medium, offering potentially higher activity and selectivity under milder conditions due to their well-defined single-site active centers.

-

Iridium Complexes: Cyclometalated Iridium(III) complexes are exceptionally active, capable of catalyzing the hydrogenation of quinaldine at room temperature and under just 1 atmosphere of H₂.[10][11] These reactions can proceed via an "outer-sphere" ionic hydrogenation mechanism, where proton and hydride ions are transferred from the catalyst to the substrate without direct coordination.[10] This pathway is particularly effective for sterically hindered substrates.

Transfer Hydrogenation: Avoiding Gaseous Hydrogen

Transfer hydrogenation offers a safer and more operationally simple alternative by using a liquid hydrogen donor instead of high-pressure H₂ gas.[12] This method is particularly valuable for laboratory-scale synthesis.

-

Hydrogen Donors: Common sources include formic acid, Hantzsch esters, and renewable alcohols like ethanol.[12][13][14]

-

Catalytic Systems:

-

Cobalt: A combination of Co(BF₄)₂·6H₂O with a suitable phosphine ligand can effectively reduce quinolines using formic acid as the hydrogen source under mild conditions.[13]

-

Iridium: Iridium catalysts are also highly effective in transfer hydrogenation, for instance, using ethanol as a renewable hydrogen source.[12]

-

Asymmetric Variants: Chiral phosphoric acids have been used to catalyze asymmetric transfer hydrogenation, providing access to chiral tetrahydroquinolines with high enantiomeric excess (ee).[14]

-

Ionic Hydrogenation

This mechanism involves the stepwise addition of a proton (H⁺) and a hydride (H⁻) to the substrate. It is distinct from catalytic hydrogenation that uses H₂. A common system involves a hydrosilane (e.g., triethylsilane) as the hydride source and a strong acid (e.g., trifluoroacetic acid, TFA) as the proton source. As mentioned, some homogeneous iridium catalysts operate via an outer-sphere ionic hydrogenation pathway even with H₂ gas.[10][15]

Quantitative Data and Experimental Protocols

The choice of a synthetic route is critically dependent on performance metrics. The following table summarizes representative data from the literature to guide this selection.

| Catalyst System | H₂ Source | Solvent | Temp (°C) | Pressure | Yield (%) | Selectivity (to THQ) | Reference |

| Ir(III) complex 3a (1 mol%) | H₂ | Diethyl ether | RT | 1 atm | >99 | >99% | [10] |

| S-NiMo/α-Al₂O₃ | H₂ | Poly alpha-olefin | 130-360 | 3-10 MPa | Variable | Temp. dependent | [3] |

| Raney Ni | H₂ | Dioxane | 120 | 2 MPa | >99 | ~98% | |

| Co(BF₄)₂/L1 | Formic Acid | THF | 80 | N/A | 94 | >99% |

Detailed Experimental Protocol: Homogeneous Hydrogenation with an Iridium Catalyst

This protocol is adapted from a reported procedure for the hydrogenation of quinaldine using a highly active Iridium(III) complex under mild conditions.[10]

Objective: To synthesize this compound from quinaldine with >99% conversion and selectivity.

Materials:

-

Quinaldine (substrate)

-

Iridium catalyst 3a ([IrH(H₂)(bq-NHC)(PPh₃)₂]A, where A is a weakly coordinating anion)

-

Diethyl ether (anhydrous solvent)

-

Hydrogen gas (H₂) balloon

-

1,3,5-Trimethoxybenzene (internal standard for NMR)

-

Standard Schlenk line and glassware

Procedure:

-

Reactor Setup: In a glovebox, a Schlenk tube is charged with the Iridium catalyst (1 mol% relative to the substrate). The tube is sealed, removed from the glovebox, and attached to a Schlenk line.

-

Reagent Addition: Anhydrous diethyl ether (e.g., 3 mL) is added via syringe under an inert atmosphere (N₂ or Ar). Quinaldine (e.g., 0.281 mmol) and the internal standard are then added via syringe.

-

Reaction Initiation: The atmosphere in the Schlenk tube is replaced with hydrogen by evacuating and backfilling with H₂ from a balloon three times.

-

Reaction Execution: The reaction mixture is stirred vigorously at room temperature under 1 atm of H₂ (balloon pressure).

-

Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine the conversion of quinaldine and the yield of this compound.

-

Work-up and Purification: Upon completion (typically <16 hours), the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel if necessary, though the crude product is often of high purity.

Analytical Characterization:

-

¹H NMR: The disappearance of aromatic signals corresponding to the pyridine ring of quinaldine and the appearance of new aliphatic signals for the saturated ring of the product confirm the conversion.

-

GC-MS: Confirms the molecular weight of the product (M⁺ = 147.22 g/mol ) and provides an assessment of purity.[16]

Visualization of Key Processes

Understanding the overall workflow is crucial for efficient execution and scale-up.

Caption: General experimental workflow for the synthesis of THQ.

Concluding Remarks and Future Outlook

The synthesis of this compound from quinaldine is a well-established transformation with multiple robust methodologies. Catalytic hydrogenation using both heterogeneous and homogeneous catalysts remains the dominant approach. While heterogeneous systems offer operational simplicity and ease of recycling, modern homogeneous catalysts, particularly those based on iridium, provide exceptional activity and selectivity under remarkably mild conditions. The development of transfer hydrogenation techniques has further expanded the synthetic chemist's toolkit, offering safer and more accessible routes.

Future research will undoubtedly focus on enhancing the sustainability of this process. This includes the continued development of highly active catalysts based on earth-abundant metals like iron and cobalt, the use of greener solvents, and the design of highly recyclable catalytic systems to minimize waste and cost, aligning with the principles of green chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Quinaldine - Wikipedia [en.wikipedia.org]

- 3. revistadechimie.ro [revistadechimie.ro]

- 4. researchgate.net [researchgate.net]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Hydrogenation of quinolines using a recyclable phosphine-free chiral cationic ruthenium catalyst: enhancement of catalyst stability and selectivity in an ionic liquid. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jsbms.jp [jsbms.jp]

Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinaldine: An In-Depth Technical Guide

Introduction

1,2,3,4-Tetrahydroquinaldine, more formally known as 1,2,3,4-tetrahydro-2-methylquinoline, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a core component in various biologically active molecules. Unambiguous structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, necessitating a thorough spectroscopic analysis. This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the principles of data acquisition and interpretation for researchers and scientists in the field.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is crucial for the interpretation of its spectroscopic data. The molecule consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring, with a methyl group at the 2-position. This combination of aromatic and aliphatic features gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 1,2,3,4-Tetrahydro-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of a liquid amine like this compound ensures data reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

The analysis should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Before data acquisition, the magnetic field homogeneity must be optimized through a process known as shimming to obtain sharp, well-resolved peaks.

-

The sample temperature should be stabilized, typically at 298 K (25 °C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances, and a relaxation delay that allows for quantitative integration.

-

¹³C NMR: A proton-decoupled pulse sequence is standard for obtaining a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | Multiplet | 2H | Aromatic Protons |

| ~6.4-6.6 | Multiplet | 2H | Aromatic Protons |

| ~3.8 | Singlet (broad) | 1H | N-H |

| ~3.3-3.5 | Multiplet | 1H | C2-H |

| ~2.7-2.9 | Multiplet | 2H | C4-H₂ |

| ~1.8-2.0 | Multiplet | 2H | C3-H₂ |

| ~1.2 | Doublet | 3H | C2-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ ~6.4-7.1 ppm): The four protons on the benzene ring appear as complex multiplets in the downfield region of the spectrum. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the fused heterocyclic ring and each other.

-

N-H Proton (δ ~3.8 ppm): The proton attached to the nitrogen atom typically appears as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The addition of D₂O would lead to the disappearance of this signal due to proton-deuterium exchange, a useful diagnostic test for N-H or O-H protons.[1]

-

C2-H Proton (δ ~3.3-3.5 ppm): This methine proton is adjacent to the nitrogen atom and the methyl group, appearing as a multiplet due to coupling with the C3 protons and the methyl protons.

-

Aliphatic Protons (δ ~1.8-2.9 ppm): The protons on carbons 3 and 4 of the saturated ring appear as multiplets. The C4 protons, being adjacent to the aromatic ring, are expected to be slightly more downfield than the C3 protons.

-

Methyl Protons (δ ~1.2 ppm): The three protons of the methyl group at the C2 position appear as a doublet due to coupling with the adjacent C2-H proton.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C8a |

| ~129 | C6 |

| ~127 | C5 |

| ~122 | C4a |

| ~117 | C7 |

| ~114 | C8 |

| ~47 | C2 |

| ~30 | C3 |

| ~26 | C4 |

| ~22 | C2-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ ~114-145 ppm): The six carbons of the benzene ring give rise to six distinct signals in the aromatic region of the spectrum. The carbons directly attached to the nitrogen (C8a) and the fused aliphatic ring (C4a) are typically found at the extremes of this range.

-

Aliphatic Carbons (δ ~22-47 ppm): The four carbons of the saturated heterocyclic ring and the methyl group appear in the upfield region. The carbon bearing the nitrogen (C2) is the most downfield of this group due to the electronegativity of the nitrogen atom. The methyl carbon (C2-CH₃) is typically the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FTIR Analysis

For a liquid sample such as this compound, a simple and effective method for obtaining an IR spectrum is using a thin film between salt plates or Attenuated Total Reflectance (ATR).

-

Sample Preparation (Thin Film Method):

-

Place a single drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, gently spreading the liquid into a thin, uniform film.

-

Mount the plates in the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

-

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1320 | C-N Stretch | Aromatic Amine |

| ~750 | C-H Bend | ortho-disubstituted benzene |

Interpretation of the IR Spectrum:

-

N-H Stretching (~3400 cm⁻¹): A characteristic sharp to moderately broad peak in this region is indicative of the N-H bond in the secondary amine.[2] The broadness can be influenced by hydrogen bonding.

-

C-H Stretching (~2850-3050 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H stretches of the aliphatic portions of the molecule (the saturated ring and the methyl group).

-

Aromatic C=C Stretching (~1600, ~1500 cm⁻¹): These sharp, medium-intensity bands are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-N Stretching (~1320 cm⁻¹): The stretching vibration of the carbon-nitrogen bond of the aromatic amine appears in this region.

-

C-H Bending (~750 cm⁻¹): A strong absorption band in this region is often indicative of the out-of-plane C-H bending of an ortho-disubstituted benzene ring, consistent with the fusion of the heterocyclic ring to the aromatic system.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

-

-

Ionization:

-

Fragmentation:

-

The molecular ion is often formed with excess energy, causing it to fragment into smaller, charged ions (fragment ions) and neutral species. This fragmentation pattern is characteristic of the molecule's structure.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Mass Spectral Data and Interpretation

The mass spectrum of this compound provides key structural information.

| m/z | Proposed Fragment | Significance |

| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 132 | [M - CH₃]⁺ | Loss of the methyl group |

| 118 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 147): The peak at the highest m/z value corresponds to the molecular ion (M⁺•), which confirms the molecular weight of the compound (147.22 g/mol ).

-

Base Peak (m/z 132): The most intense peak in the spectrum is the base peak. For this compound, the loss of the methyl group (15 Da) from the molecular ion to form a stable secondary carbocation is a highly favorable fragmentation pathway, resulting in a strong peak at m/z 132.[5] This is a classic example of alpha-cleavage adjacent to the nitrogen atom.[6]

-

Other Fragment Ions: Other significant peaks in the spectrum arise from further fragmentation of the molecular ion or primary fragment ions. The peak at m/z 118 can be attributed to the loss of an ethyl radical.

Caption: Key fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. For researchers in drug development and related scientific fields, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the identity, purity, and quality of synthesized compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. rroij.com [rroij.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 2-methyl-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,2,3,4-tetrahydroquinoline

Introduction

2-Methyl-1,2,3,4-tetrahydroquinoline, also known as tetrahydroquinaldine, is a heterocyclic organic compound that serves as a vital structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. As a derivative of tetrahydroquinoline, it features a bicyclic structure where a benzene ring is fused to a fully saturated pyridine ring, with a methyl group at the 2-position. This substitution introduces a chiral center, making the molecule a subject of interest in stereoselective synthesis and the development of enantiomerically pure pharmaceuticals.[1] Its significance lies in its prevalence as a core scaffold in a wide array of biologically active molecules, including those with anticancer properties.[2][3] This guide provides a comprehensive overview of its molecular structure, physical and chemical properties, spectroscopic signature, synthesis protocols, and applications for researchers and drug development professionals.

Molecular Structure and Stereochemistry

The fundamental structure of 2-methyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a methyl substituent at the C2 position of the saturated heterocyclic ring. This substitution creates a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-2-methyl-1,2,3,4-tetrahydroquinoline and (S)-2-methyl-1,2,3,4-tetrahydroquinoline.[1][4] The stereochemistry of this center is often critical for the biological activity of its derivatives, making enantioselective synthesis a key consideration in its application.

Physical Properties

2-Methyl-1,2,3,4-tetrahydroquinoline is typically a colorless to light yellow oily liquid at room temperature.[5] Its physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [6] |

| Molar Mass | 147.22 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid/oil | [1][5] |

| Boiling Point | 125 °C at 17 Torr (22.7 hPa) | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents such as ethanol and ether. | [5] |

| CAS Number | 25448-05-9 (racemic mixture) | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of 2-methyl-1,2,3,4-tetrahydroquinoline.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the benzene ring would appear as a complex multiplet in the range of δ 6.5-7.2 ppm. The single proton on the nitrogen (N-H) would likely appear as a broad singlet. The aliphatic protons on the saturated ring (at C2, C3, and C4) would resonate in the upfield region (δ 1.5-3.5 ppm), with the proton at the chiral C2 center appearing as a multiplet. The methyl group protons would give a characteristic doublet signal further upfield (around δ 1.2 ppm) due to coupling with the adjacent C2 proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display ten distinct signals. Four signals would be in the aromatic region (δ 110-150 ppm). The remaining six signals corresponding to the aliphatic carbons of the saturated ring and the methyl group would appear in the upfield region (δ 20-60 ppm).

-

IR (Infrared Spectroscopy): The IR spectrum would feature a characteristic N-H stretching band around 3300-3400 cm⁻¹, indicative of the secondary amine. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.[6]

-

MS (Mass Spectrometry): In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 147. A prominent fragment is typically observed at m/z = 132, which corresponds to the loss of the methyl group ([M-15]⁺), a characteristic fragmentation pattern for this molecule.[6]

Chemical Properties and Reactivity

The chemical behavior of 2-methyl-1,2,3,4-tetrahydroquinoline is primarily dictated by the secondary amine within the heterocyclic ring.

-

Basicity: The nitrogen atom has a lone pair of electrons, rendering the molecule basic and allowing it to react with acids to form salts.

-

N-Alkylation and N-Acylation: As a secondary amine, the nitrogen is nucleophilic and can readily undergo reactions such as alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. This reactivity is crucial for building more complex molecular architectures.[7]

-

Oxidation: The tetrahydroquinoline ring can be oxidized to its aromatic counterpart, 2-methylquinoline (quinaldine), under appropriate conditions. This dehydrogenation is a key transformation in synthetic chemistry.

A primary route for its synthesis is the reduction of the corresponding aromatic quinoline.

References

- 1. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. (2S)-2-methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 1376639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-1,2,3,4-tetrahydroquinoline Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price [quinoline-thiophene.com]

- 6. 2-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 96289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline and (±)-2-methylindoline - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

The Enduring Legacy of the Tetrahydroquinoline Scaffold: From Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a saturated derivative of the quinoline ring system, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities has cemented its status as a "privileged" structure.[1] This guide delves into the rich history of THQ derivatives, from their initial discovery to the sophisticated synthetic methodologies developed over more than a century. It further explores their profound impact on drug discovery, offering insights into the rationale behind their design and application, and provides detailed experimental protocols for their synthesis.

A Historical Perspective: The Dawn of Quinoline Chemistry

The story of tetrahydroquinolines is intrinsically linked to the discovery and synthesis of their aromatic precursor, quinoline. In the 19th century, the burgeoning field of organic chemistry was captivated by the challenge of elucidating and synthesizing heterocyclic compounds. It was in this fervent environment that the foundations for THQ chemistry were laid.

The seminal work in this area was conducted by Zdenko Hans Skraup in 1880.[2][3] While working at the University of Vienna, Skraup discovered that heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene, yielded quinoline.[4][5] This reaction, now famously known as the Skraup synthesis, was a landmark achievement, providing the first rational synthesis of the quinoline ring system.[2] The reaction is notoriously vigorous, often requiring a moderator like ferrous sulfate to control its exothermic nature.[2][4]

Building upon Skraup's discovery, German chemists Oscar Döbner and Wilhelm von Miller independently developed a variation that allowed for the synthesis of substituted quinolines.[6][7] Their method, now known as the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds in place of glycerol, reacting them with anilines in the presence of a Lewis or Brønsted acid.[6][8] This modification significantly expanded the synthetic utility of quinoline synthesis, enabling the preparation of a wide range of derivatives.[9]

These pioneering efforts in quinoline synthesis directly paved the way for the exploration of their reduced counterparts, the tetrahydroquinolines. The ability to catalytically hydrogenate the quinoline ring opened up a new dimension of chemical space, leading to the discovery of a scaffold with a distinct three-dimensional geometry and a host of new biological properties.

The Art and Science of Tetrahydroquinoline Synthesis: A Methodological Evolution

The synthesis of tetrahydroquinolines has evolved dramatically from the early, often harsh, methods to highly sophisticated and stereoselective catalytic processes. This evolution reflects the broader advancements in organic synthesis, driven by the need for efficiency, selectivity, and sustainability.

Classical Approaches: The Enduring Power of Named Reactions

The Skraup-Doebner-von Miller reaction, while primarily aimed at quinoline synthesis, can be adapted to produce tetrahydroquinolines through subsequent reduction of the quinoline product. However, direct methods for THQ synthesis were also developed.

The Skraup-Doebner-von Miller Synthesis (via Reduction): This two-step approach first involves the synthesis of a substituted quinoline using the classical methods, followed by a reduction step. The reduction can be achieved through various methods, including catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline via a Modified Doebner-von Miller Reaction and Subsequent Reduction

Part A: Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

-

Aniline (1.0 eq)

-

Crotonaldehyde (1.2 eq)

-

Concentrated Hydrochloric Acid (sufficient to form aniline hydrochloride)

-

Zinc Chloride (catalyst)

-

Toluene (solvent)

-

Sodium Hydroxide solution (for neutralization)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of aniline hydrochloride by cautiously adding concentrated hydrochloric acid to aniline.

-

Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[10]

-

After the addition is complete, add a catalytic amount of zinc chloride and continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-methylquinoline by distillation or column chromatography.

Part B: Catalytic Hydrogenation of 2-Methylquinoline

Materials:

-

2-Methylquinoline (from Part A)

-

Palladium on Carbon (Pd/C, 5-10 mol%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 2-methylquinoline in ethanol or methanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and agitate for several hours to overnight.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-1,2,3,4-tetrahydroquinoline.

-

Purify the product by distillation or column chromatography if necessary.

Modern Catalytic Methods: Precision and Efficiency

The advent of transition metal catalysis has revolutionized the synthesis of tetrahydroquinolines, offering milder reaction conditions, higher yields, and the ability to control stereochemistry.

Catalytic Hydrogenation of Quinolines: This is one of the most direct and atom-economical methods for preparing THQs.[11] A variety of catalysts, both homogeneous and heterogeneous, have been developed for this transformation. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst.[12]

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot without the isolation of intermediates, offer a highly efficient route to complex THQ derivatives.

Povarov Reaction: This formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene is a powerful tool for the synthesis of highly substituted tetrahydroquinolines.

Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of THQs, which is of paramount importance for the preparation of chiral drugs.

| Synthetic Method | Description | Advantages | Disadvantages | Typical Yields |

| Skraup-Doebner-von Miller | Reaction of anilines with glycerol or α,β-unsaturated carbonyls followed by reduction. | Inexpensive starting materials, well-established. | Harsh reaction conditions, often low yields, formation of byproducts. | 40-70% |

| Catalytic Hydrogenation | Direct reduction of quinolines using a catalyst and H₂ gas. | High atom economy, clean reactions, often high yields. | Requires specialized high-pressure equipment, catalyst can be expensive. | 80-99%[12] |

| Domino Reactions | Multi-step one-pot synthesis. | High efficiency, step economy, can generate complex molecules. | Can be sensitive to reaction conditions, optimization can be challenging. | Varies widely |

| Povarov Reaction | [4+2] cycloaddition of N-arylimines and alkenes. | Access to highly substituted THQs, can be performed as a multicomponent reaction. | Limited to certain substrate scopes. | 60-95% |

| Asymmetric Synthesis | Enantioselective synthesis using chiral catalysts. | Access to single enantiomers of chiral THQs. | Catalysts can be expensive and sensitive. | Varies, often with high enantiomeric excess |

Reaction Mechanism: Skraup Synthesis

Caption: The Skraup synthesis of quinoline followed by reduction to tetrahydroquinoline.

The Tetrahydroquinoline Scaffold in Drug Discovery: A Privileged Motif

The unique structural features of the tetrahydroquinoline core, including its bicyclic nature, a stereocenter at the C2 and/or C4 position in substituted derivatives, and the presence of a basic nitrogen atom, make it an ideal scaffold for interacting with biological targets. This has led to the development of numerous drugs and drug candidates with a wide range of therapeutic applications.

Oxamniquine: An Anthelmintic Agent

Oxamniquine is a potent drug used in the treatment of schistosomiasis, a parasitic disease caused by Schistosoma mansoni. It is a semisynthetic tetrahydroquinoline derivative that demonstrates the therapeutic potential of this scaffold.

Mechanism of Action: The precise mechanism of action of oxamniquine is not fully elucidated, but it is believed to involve the inhibition of nucleic acid synthesis in the parasite.[13][14][15] The drug is thought to be activated by the parasite's enzymes, leading to the formation of a reactive electrophile that can alkylate the parasite's DNA. This disruption of DNA replication and transcription ultimately leads to paralysis and death of the worm.

Signaling Pathway: Postulated Mechanism of Action of Oxamniquine

Caption: Postulated mechanism of action of the anti-parasitic drug Oxamniquine.

Virantmycin: An Antiviral Antibiotic

Virantmycin, an antibiotic isolated from Streptomyces nitrosporeus, is another example of a biologically active natural product containing the tetrahydroquinoline moiety.[10][15] It exhibits potent antiviral activity against a range of RNA and DNA viruses.[14][15]

Mechanism of Action: The exact molecular mechanism of virantmycin's antiviral activity is still under investigation. However, it is known to inhibit viral replication.[13] Studies suggest that the tetrahydroquinoline skeleton and the chlorine atom are crucial for its activity.[1] It is hypothesized that virantmycin may interfere with viral entry into host cells or inhibit key viral enzymes involved in replication.

Experimental Workflow: General Antiviral Screening Assay

References

- 1. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zdenko Hans Skraup - Wikipedia [en.wikipedia.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]

- 12. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]

- 13. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2][3] This heterocyclic system, comprising a fused benzene and piperidine ring, serves as a versatile pharmacophore, underpinning the development of therapeutic agents across a spectrum of diseases.[4][5] This technical guide provides a comprehensive overview of the biological significance of tetrahydroquinolines, delving into their natural origins, synthetic accessibility, and multifaceted pharmacological activities. We will explore their mechanisms of action in key therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases, supported by experimental data and protocols. This guide aims to equip researchers and drug development professionals with a thorough understanding of the THQ scaffold, fostering further innovation in the design of novel therapeutics.

Introduction: The Architectural Significance of Tetrahydroquinolines

The tetrahydroquinoline moiety is a recurring structural motif in a multitude of pharmacologically relevant molecules.[4][6] Its unique three-dimensional conformation, arising from the sp³-hybridized centers in the piperidine ring, allows for diverse substituent orientations, facilitating precise interactions with various biological targets. This structural versatility has established the THQ framework as a "privileged scaffold" in drug discovery, a concept describing molecular architectures that can bind to multiple, unrelated protein targets.

The inherent biological activity of tetrahydroquinolines is evident in their natural occurrence as alkaloids, often exhibiting toxicity against predators and pathogens, which hints at their potential for therapeutic applications.[1][2][3] Synthetic chemists have developed numerous efficient methodologies for the construction of the THQ core and its derivatives, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7][8]

Natural Occurrence and Biosynthesis

Tetrahydroquinoline alkaloids are distributed across various organisms, including plants, fungi, and marine invertebrates.[1][2] These natural products are biosynthesized through diverse pathways, leading to a wide array of complex structures with distinct biological properties.[1][2] Notable examples of naturally occurring or marketed drugs containing the tetrahydroquinoline core include the antiarrhythmic agent Nicainoprol, the schistosomicide Oxamniquine, and the antiviral antibiotic Virantmycin.[4][6]

The isolation and characterization of these natural products have not only provided valuable lead compounds for drug development but have also inspired the design and synthesis of novel analogs with improved pharmacological profiles.

Synthetic Strategies: Accessing Chemical Diversity

The development of efficient and versatile synthetic routes to tetrahydroquinolines is crucial for exploring their full therapeutic potential.[5] Several powerful methods have been established, with the Povarov reaction (a formal aza-Diels-Alder reaction) being one of the most widely utilized for the construction of the THQ skeleton.[9] Other significant approaches include:

-

Hydrogenation of quinolines: A straightforward method for accessing the saturated heterocyclic ring.[7]

-

Domino reactions: Multi-step sequences that occur in a single pot, offering high efficiency and atom economy.[6]

-

Intramolecular cyclization reactions: Strategies that form the heterocyclic ring from a pre-functionalized linear precursor.[7]

These synthetic methodologies allow for the introduction of a wide range of substituents on both the aromatic and heterocyclic rings, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Below is a generalized workflow for the synthesis of tetrahydroquinoline derivatives, often initiated from anilines and suitable coupling partners.

Caption: Generalized synthetic workflow for creating a diverse library of tetrahydroquinoline derivatives.

Broad-Spectrum Pharmacological Activities

The tetrahydroquinoline scaffold is associated with an extensive range of pharmacological activities, making it a highly attractive starting point for drug discovery programs.[4][5]

Anticancer Activity

Numerous tetrahydroquinoline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[10][11] Their mechanisms of action are diverse and include:

-

Induction of Apoptosis: Many THQ compounds trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[11][12] For instance, certain tetrahydroquinolinone derivatives have been shown to induce apoptosis in lung and colon cancer cells.[12][13]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cell proliferation.[10][12]

-

Inhibition of Key Enzymes: Tetrahydroquinolines have been developed as inhibitors of crucial enzymes in cancer progression, including protein kinases (e.g., PI3K/AKT/mTOR pathway), topoisomerases, and histone deacetylases.[12][13]

-

Disruption of Microtubule Polymerization: Similar to other successful anticancer drugs, some THQs can interfere with the dynamics of microtubules, leading to mitotic arrest and cell death.[10]

-

Generation of Reactive Oxygen Species (ROS): Certain derivatives can induce oxidative stress within cancer cells, leading to cellular damage and apoptosis.[13]

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Tetrahydroquinolinones | HCT-116 (Colon) | ~13 | Apoptosis Induction | [12] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | ~13 | G2/M Arrest, Apoptosis | [12] |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines (3c) | A-431 (Skin) | 2.0 ± 0.9 | Antiproliferative | [14] |

| 5,6,7,8-tetrahydroisoquinoline derivative (7e) | A549 (Lung) | 0.155 | CDK2 Inhibition, Apoptosis | [15] |

| 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivative (8d) | MCF7 (Breast) | 0.170 | DHFR Inhibition, Apoptosis | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A common in vitro method to assess the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective and Neuromodulatory Effects

The tetrahydroquinoline scaffold is also prominent in the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's.[4][16] Their neuroprotective mechanisms include:

-

Antioxidant Activity: Some THQ derivatives can scavenge free radicals and reduce oxidative stress, a key pathological feature of neurodegeneration.[4][17]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase and butyrylcholinesterase can increase the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for Alzheimer's disease.[16]

-

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B can increase the levels of monoamine neurotransmitters like dopamine and serotonin, which is beneficial in Parkinson's disease and depression.[16]

-

NMDA Receptor Antagonism: Modulation of the N-methyl-D-aspartate (NMDA) receptor can prevent excitotoxicity, a process of neuronal damage caused by excessive glutamate stimulation.[4]

-

γ-Secretase Inhibition: Some THQ derivatives can inhibit γ-secretase, an enzyme involved in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients.[4]

Caption: Mechanisms of neuroprotection by tetrahydroquinoline derivatives.

Antimicrobial and Antiviral Activity

The tetrahydroquinoline core is also a valuable template for the development of antimicrobial and antiviral agents.

-

Antibacterial Agents: THQ derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[18][19][20] Their mechanisms can involve the inhibition of bacterial type II topoisomerases, enzymes essential for DNA replication.[19]

-

Antiviral Agents: Tetrahydroquinolines have been investigated for their activity against various viruses, including Human Immunodeficiency Virus (HIV) and SARS-CoV-2.[4][21][22] For HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4] In the context of SARS-CoV-2, novel tetrahydroisoquinoline-based compounds have been shown to inhibit viral replication in vitro.[22][23]

Conclusion and Future Perspectives

The tetrahydroquinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity, synthetic accessibility, and broad range of biological activities make it an enduringly "privileged" structure in the quest for new therapeutic agents.[4][5] Future research will likely focus on:

-

Multi-target Drug Design: Leveraging the promiscuous nature of the THQ scaffold to design single molecules that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.

-

Asymmetric Synthesis: The development of more efficient stereoselective synthetic methods to access enantiomerically pure tetrahydroquinolines, as biological activity is often stereospecific.[7][24]

-

Expansion of Chemical Space: The synthesis and biological evaluation of novel THQ libraries with diverse substitution patterns to identify new lead compounds with improved potency and selectivity.[9]

The versatility and proven track record of the tetrahydroquinoline core ensure its continued importance in the drug discovery and development pipeline for the foreseeable future.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 9. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity | MDPI [mdpi.com]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, absolute configuration, and antibacterial activity of 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H- benzo[ij]quinolizine-2-carboxylic acid. | Semantic Scholar [semanticscholar.org]

A Guide to the Catalytic Hydrogenation of Quinoline Systems: Principles and Practices

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The catalytic hydrogenation of the quinoline scaffold is a cornerstone transformation in synthetic chemistry, providing access to 1,2,3,4-tetrahydroquinolines (Py-THQs), 5,6,7,8-tetrahydroquinolines (Bz-THQs), and decahydroquinolines (DHQs). These saturated N-heterocycles are prevalent structural motifs in a vast number of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Mastering this reaction requires a deep understanding of the interplay between catalyst selection, reaction conditions, and substrate properties to control the chemo- and regioselectivity of the hydrogenation. This guide provides an in-depth analysis of the fundamental principles governing this transformation, offering field-proven insights into catalyst behavior, mechanistic pathways, and practical experimental design for achieving desired synthetic outcomes.

Introduction: The Strategic Importance of Quinoline Hydrogenation

The quinoline ring system is a privileged scaffold in medicinal chemistry, but its aromatic nature often limits its structural and stereochemical diversity. Catalytic hydrogenation unlocks this potential by converting the planar, aromatic system into a three-dimensional saturated structure, introducing chirality and conformational flexibility. The products of quinoline hydrogenation are broadly classified into three categories based on the extent and location of hydrogen addition:

-

1,2,3,4-Tetrahydroquinolines (Py-THQs): Resulting from the selective reduction of the pyridine (heterocyclic) ring. These are the most common and often most desired products, serving as key building blocks for numerous bioactive molecules.[2][3][4]

-

5,6,7,8-Tetrahydroquinolines (Bz-THQs): Formed by the less common reduction of the benzene (carbocyclic) ring.

-

Decahydroquinolines (DHQs): The fully saturated product, resulting from the reduction of both rings.

The primary challenge and the focus of this guide is controlling the reaction to selectively yield one of these products, particularly the valuable Py-THQs, while avoiding over-reduction or undesired side reactions.[1]

Fundamental Principles: Reaction Pathways and Kinetics

The hydrogenation of quinoline is a stepwise process. The initial reduction can occur on either the pyridine or the benzene ring, leading to distinct intermediates and products.

Reaction Pathways

The reduction of quinoline generally follows two main pathways, as illustrated below. The initial hydrogenation of the pyridine ring to yield Py-THQ is often thermodynamically favored.[5] Subsequent hydrogenation of the Py-THQ intermediate leads to the fully saturated decahydroquinoline. The alternative pathway, reduction of the benzene ring to Bz-THQ, is typically more challenging due to the higher resonance stability of the benzene ring.[1]

Figure 1: General reaction pathways for quinoline hydrogenation. Pathway 1 is the most frequently observed route.

Kinetics

The kinetics of quinoline hydrogenation are complex but often exhibit characteristics typical of heterogeneous catalysis. Studies have shown that the reaction rate can be zero-order with respect to the quinoline concentration, first-order with respect to hydrogen pressure, and directly proportional to the amount of catalyst used, particularly at lower temperature ranges (e.g., 17-37°C).[6] This suggests that under these conditions, the catalyst surface is saturated with the reactant, and the rate-limiting step involves the reaction of adsorbed quinoline with hydrogen on the catalyst surface. However, at higher temperatures, the mechanism may change, and catalyst poisoning or deactivation can interfere with accurate rate determinations.[6]

The Catalytic Landscape: Choosing the Right Tool

The choice of catalyst is the single most critical factor in determining the outcome of a quinoline hydrogenation. Catalysts are broadly divided into heterogeneous and homogeneous systems, each with distinct advantages.

Heterogeneous Catalysis (The Workhorses)

Solid-supported metal catalysts are widely used due to their high activity, ease of separation, and recyclability.[1][7]

-

Palladium (Pd): Palladium on carbon (Pd/C) is highly effective for the selective hydrogenation of the pyridine ring to yield Py-THQs.[8][9] However, it can also be prone to over-reduction to DHQ under more forcing conditions.[1] Novel supports, such as nitrogen-doped carbon, can enhance the activity and stability of Pd catalysts, allowing for high yields of Py-THQs under mild conditions (e.g., 50°C, 20 bar H₂).[8]

-